molecular formula C21H19N3O4 B11241093 N-(2-methyl-4-nitrophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

N-(2-methyl-4-nitrophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B11241093
M. Wt: 377.4 g/mol
InChI Key: QXMFIHSMAMITGP-UHFFFAOYSA-N
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Description

N-(2-METHYL-4-NITROPHENYL)-1-[(4-METHYLPHENYL)METHYL]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a dihydropyridine ring, nitrophenyl, and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHYL-4-NITROPHENYL)-1-[(4-METHYLPHENYL)METHYL]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-4-nitroaniline with benzaldehyde derivatives under acidic or basic conditions to form the intermediate Schiff base. This intermediate is then cyclized using appropriate reagents to form the dihydropyridine ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis. The purification process often involves recrystallization and chromatography techniques to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-METHYL-4-NITROPHENYL)-1-[(4-METHYLPHENYL)METHYL]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, Pd/C

    Reduction: Potassium permanganate (KMnO4)

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products Formed

Scientific Research Applications

N-(2-METHYL-4-NITROPHENYL)-1-[(4-METHYLPHENYL)METHYL]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-METHYL-4-NITROPHENYL)-1-[(4-METHYLPHENYL)METHYL]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biochemical pathways. The nitro and dihydropyridine groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methyl-4-nitrophenyl)benzamide
  • N-Methyl-N-(2-methyl-4-nitrophenyl)acetamide
  • Pyridinium salts

Uniqueness

N-(2-METHYL-4-NITROPHENYL)-1-[(4-METHYLPHENYL)METHYL]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its dihydropyridine ring is particularly significant in medicinal chemistry for its potential therapeutic applications .

Properties

Molecular Formula

C21H19N3O4

Molecular Weight

377.4 g/mol

IUPAC Name

N-(2-methyl-4-nitrophenyl)-1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carboxamide

InChI

InChI=1S/C21H19N3O4/c1-14-5-7-16(8-6-14)13-23-11-3-4-18(21(23)26)20(25)22-19-10-9-17(24(27)28)12-15(19)2/h3-12H,13H2,1-2H3,(H,22,25)

InChI Key

QXMFIHSMAMITGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C

Origin of Product

United States

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